(S)-2-Guanidinopropanoic acid

Description

Historical Context and Discovery in Biochemical Sciences

The scientific journey of (S)-2-Guanidinopropanoic acid is rooted in the broader history of guanidino compounds. The parent compound, guanidine (B92328), was first isolated in 1861 by Adolph Strecker from guanine. britannica.com This discovery paved the way for understanding a new class of highly basic organic compounds. A few decades later, in 1886, Ernst Schulze isolated L-arginine, a proteinogenic amino acid distinguished by its guanidinium (B1211019) side chain. wikipedia.orgbiocrates.com The subsequent elucidation of arginine's central role in the urea (B33335) cycle and as a precursor for nitric oxide cemented the importance of the guanidinium moiety in mammalian physiology. frontiersin.orgbenthamopen.comnih.gov

Within this context, this compound emerged not from a single discovery event but as a product of targeted synthesis for academic inquiry. It is considered an unnatural homologue of L-arginine, created by researchers to investigate the structure-activity relationships of guanidino compounds in various biological processes. researchgate.net For instance, it was synthesized in-house for neuropharmacological studies to evaluate the effects of guanidino analogues on GABA receptors, demonstrating its value as a chemical probe designed to explore and understand specific biochemical pathways. psu.edu

Nomenclature and Stereochemical Significance of the (S)-Configuration

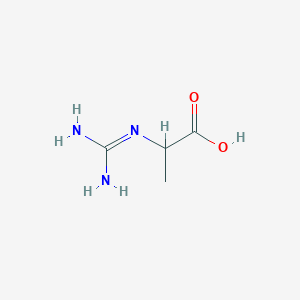

The compound's systematic name, this compound, precisely describes its molecular architecture. The "propanoic acid" component indicates a three-carbon aliphatic chain with a carboxylic acid functional group (-COOH). The "2-Guanidino" prefix specifies that a guanidino group (-NH-C(=NH)NH₂) is attached to the second carbon atom (the α-carbon) of this chain. vulcanchem.comdrugbank.com

A critical element of its name is the stereochemical descriptor "(S)". The α-carbon of this compound is a chiral center, meaning it is attached to four different groups, resulting in two possible non-superimposable mirror images, or enantiomers. The "(S)" configuration, derived from the Latin sinister (left), is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the attached groups and define the three-dimensional arrangement of the molecule.

This stereochemical designation is not merely a structural detail; it is of profound biological significance. Biological systems, particularly enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. Research has shown that the biological activity of 2-guanidinopropanoic acid can be highly dependent on its stereochemistry. For example, studies on GABAC receptors have demonstrated that the (S)-isomer is a potent antagonist, while the corresponding (R)-isomer may be significantly less active or inactive, highlighting that the specific spatial arrangement of the functional groups is crucial for molecular recognition and binding at the receptor site. psu.edu

Fundamental Role as a Guanidine Derivative in Biochemical Systems

The biochemical character of this compound is dominated by its guanidino functional group. Guanidine itself is one of the strongest organic bases in aqueous solution. britannica.comwikipedia.org This strong basicity arises from the exceptional stability of its conjugate acid, the guanidinium cation. At physiological pH, the guanidino group is protonated, carrying a +1 charge that is delocalized across the three nitrogen atoms through resonance. wikipedia.org This resonance stabilization makes the planar guanidinium ion a persistent feature of the molecule in biological environments.

This cationic, resonance-stabilized group allows this compound to participate in crucial intermolecular interactions, primarily through the formation of multiple hydrogen bonds and strong electrostatic (ionic) interactions with negatively charged residues like aspartate and glutamate (B1630785) in proteins. acs.org Its function as a guanidine derivative is best understood by comparing it to vital natural guanidino compounds:

L-Arginine: A fundamental amino acid in proteins and the substrate for nitric oxide synthase (NOS) and arginase. frontiersin.org

Creatine (B1669601): Synthesized from guanidinoacetate (an N-amidino derivative of glycine), creatine is central to cellular energy buffering via the phosphocreatine (B42189) system. nih.govgoogle.com

This compound acts as an analogue to these compounds, allowing researchers to investigate the binding sites and mechanisms of enzymes and receptors that interact with the guanidinium group, while having a different carbon backbone. researchgate.net

Overview of Current Research Trajectories and Academic Relevance

The academic relevance of this compound is demonstrated by its application across several distinct research areas as a specialized chemical tool.

Neuropharmacology: A primary area of research involves its activity as a potent and competitive antagonist at rho-1 (ρ1) GABAC receptors. psu.eduresearchgate.net GABAC receptors are ligand-gated ion channels involved in processes such as vision, memory, and the regulation of circadian rhythms. This compound's ability to selectively block these receptors makes it an invaluable pharmacological probe for elucidating their physiological and pathological roles. researchgate.netresearchgate.net

Plant Science: The compound has been identified as a metabolite in Brassica napus (rapeseed), indicating its presence and potential role in plant metabolic pathways. vulcanchem.com While its exact biosynthetic pathway and physiological function in plants are not yet fully understood, this discovery opens up new avenues for research in plant biochemistry and metabolomics. vulcanchem.com

Structural and Peptide Chemistry: As a non-natural amino acid, it is used to study the impact of amino acid side-chain structure on peptide and protein conformation. For example, it has been incorporated into peptides as an L-arginine analogue to investigate how side-chain length affects the formation of helical structures and the stability of interactions between peptides and RNA. researchgate.net

Comparative Biochemistry: The compound is frequently used in structure-activity relationship (SAR) studies alongside other guanidino acids. By comparing its effects to those of guanidinoacetic acid, 3-guanidinopropionic acid, and other analogues, researchers can map the structural requirements for binding and activity at various receptors and transporters. psu.eduresearchgate.netacs.org

Current research continues to leverage this compound to explore these areas, with a significant knowledge gap remaining regarding its precise metabolic fate and endogenous functions, particularly in the plant kingdom. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-carbamimidamidopropanoic acid |

| Molecular Formula | C₄H₉N₃O₂ |

| Molecular Weight | 131.13 g/mol |

| Canonical SMILES | CC@@HN=C(N)N |

| InChI | InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)/t2-/m0/s1 |

| CAS Number | 39614-54-5 |

| Topological Polar Surface Area | 102 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Data sourced from PubChem and other chemical databases. vulcanchem.com |

Table 2: Summary of Research Applications for this compound

| Research Area | Specific Application | Key Findings | Reference(s) |

| Neuropharmacology | Antagonist at ρ1 GABAC receptors | Acts as a potent and competitive antagonist with an IC₅₀ value of 2.2 μM. The activity is stereospecific to the (S)-isomer. | psu.edu, researchgate.net |

| Plant Science | Metabolite identification | Identified as a naturally occurring metabolite in Brassica napus (rapeseed). | vulcanchem.com |

| Peptide Chemistry | L-Arginine analogue | Used to study the influence of side-chain length on peptide secondary structure and RNA duplex stability. | researchgate.net |

| Biochemical Probing | Structure-Activity Relationship (SAR) Studies | Used to define the structural requirements for ligand binding at GABAC receptors, showing that the distance between the guanidino and carboxyl groups is critical for activity. | psu.edu |

Structure

3D Structure

Properties

IUPAC Name |

2-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNFLGLGNLXITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39614-54-5 | |

| Record name | NSC57810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemoenzymatic Pathways for S 2 Guanidinopropanoic Acid

Stereoselective Synthesis of (S)-2-Guanidinopropanoic Acid

The primary challenge in synthesizing this compound lies in establishing and maintaining the stereocenter at the alpha-carbon. Both traditional organic chemistry and biocatalytic methods have been developed to address this challenge effectively.

Chemoenzymatic and Enzymatic Approaches for Chiral Purity

Chemoenzymatic and purely enzymatic methods offer a powerful alternative to classical synthesis, often providing exceptional stereoselectivity and milder reaction conditions. These approaches can be broadly categorized into two strategies: the enzymatic resolution of a racemic mixture or the direct stereoselective enzymatic synthesis.

While specific enzymes that directly catalyze the guanidinylation of L-alanine to form this compound are not prominently described in the literature, the broader field of biocatalysis offers relevant strategies. For instance, enzymes involved in the biosynthesis of arginine and other guanidino-containing natural products could potentially be engineered or adapted for this purpose. The biosynthesis of L-arginine itself involves multiple enzymatic steps, showcasing nature's ability to construct such functionalities with perfect stereocontrol. nih.gov

A more common chemoenzymatic approach involves the use of enzymes to resolve a racemic mixture of a precursor. For example, a lipase (B570770) could be used to selectively acylate or deacylate one enantiomer of a protected 2-aminopropanoic acid derivative, allowing for the separation of the desired (S)-enantiomer, which can then be guanidinylated.

Furthermore, multi-enzyme cascade reactions are being developed for the synthesis of chiral amino acids like L-alanine from simple starting materials, which could then serve as the chiral precursor for the synthesis of this compound. rsc.org

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

To explore the biological activity of this compound and to develop more potent and selective compounds, the synthesis of analogs and derivatives is essential. These studies, known as structure-activity relationship (SAR) studies, involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity.

Design Principles for Guanidine-Containing Analogs

The design of guanidine-containing analogs is guided by an understanding of the key structural features responsible for biological activity. The guanidinium (B1211019) group, being protonated at physiological pH, is a key pharmacophore that often engages in electrostatic and hydrogen-bonding interactions with biological targets.

Key Design Principles for Analogs:

Modification of the Guanidinium Group: The substitution pattern on the guanidine (B92328) nitrogen atoms can be varied to modulate basicity, lipophilicity, and hydrogen-bonding capacity.

Alteration of the Propanoic Acid Backbone: The length of the alkyl chain can be extended or shortened, and substituents can be introduced to probe the spatial requirements of the binding site.

Stereochemical Variation: Synthesizing the (R)-enantiomer or diastereomers (if additional stereocenters are introduced) helps to understand the stereochemical requirements for activity.

Bioisosteric Replacement: The carboxylic acid or the guanidinium group can be replaced with other functional groups that have similar physicochemical properties to investigate their importance for binding.

The synthesis of such analogs often follows similar synthetic routes to the parent compound, starting from appropriately modified chiral precursors. nih.govnih.gov

Targeted Derivatization for Receptor Binding Assays

To study the interaction of this compound and its analogs with their biological targets, such as receptors or enzymes, it is often necessary to prepare derivatized versions of these compounds. These derivatives are designed to facilitate detection and quantification in binding assays.

A common strategy is the introduction of a reporter group, such as a radiolabel, a fluorescent tag, or a biotin (B1667282) moiety. The synthesis of these derivatives requires careful planning to ensure that the modification does not interfere with the binding of the compound to its target. The derivatization is typically performed at a position on the molecule that is not critical for binding, as determined by SAR studies.

For radioligand binding assays, which are a gold standard in drug discovery, the synthesis of a radiolabeled version of the compound is required. nih.gov This often involves the incorporation of isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule. The synthesis of radiolabeled compounds follows standard organic synthetic procedures, but with the added complexity of handling radioactive materials and often working on a very small scale.

Table 2: Common Derivatization Strategies for Receptor Binding Assays

| Derivatization Type | Reporter Group | Application |

| Radiolabeling | ³H, ¹⁴C, ¹²⁵I | Radioligand Binding Assays |

| Fluorescent Labeling | Fluorescein, Rhodamine | Fluorescence Polarization, FRET Assays |

| Biotinylation | Biotin | Streptavidin-based affinity assays |

| Photoaffinity Labeling | Azide, Benzophenone | Covalent modification of the binding site for target identification. |

The synthesis of these targeted derivatives is a critical step in elucidating the mechanism of action of this compound and in the development of new therapeutic agents based on its structure.

Advanced Analytical Techniques for Characterization and Quantification of S 2 Guanidinopropanoic Acid in Research Matrices

Chromatographic Separations in Complex Biological and Synthetic Samples

Chromatographic techniques are fundamental to the isolation and quantification of (S)-2-guanidinopropanoic acid from intricate matrices. The polarity and low volatility of guanidino compounds often require specialized approaches, including derivatization, to achieve optimal separation and detection.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of guanidino compounds due to its versatility in handling water-soluble, non-volatile substances. oup.com However, since this compound and similar compounds lack strong chromophores or fluorophores, direct detection is often insensitive. rsc.org To overcome this, pre- or post-column derivatization is commonly employed to enhance detectability. oup.comrsc.org

Several derivatizing agents have been successfully used for the HPLC analysis of guanidino compounds, including ninhydrin (B49086), benzoin (B196080), and pyridoin. nih.govtandfonline.comresearchgate.net For instance, pre-column derivatization with ninhydrin under strongly alkaline conditions, followed by a pH adjustment and heating, yields fluorescent derivatives that can be detected with high sensitivity. nih.gov This method allows for quantification limits of approximately 20 µg/L. nih.gov Another approach involves using pyridoin as a pre-column derivatizing reagent, enabling UV detection at 228 nm. tandfonline.comscispace.com This method has been applied to separate a mixture of eight guanidino compounds, including guanidinopropionic acid, using a Kromasil C-18 column with an isocratic mobile phase of methanol-water-sodium tetraborate (B1243019) buffer. tandfonline.comscispace.com

Liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful alternative that can provide both quantification and structural confirmation. vulcanchem.comnih.gov LC-MS/MS, in particular, enhances selectivity and sensitivity, allowing for the detection of guanidine (B92328) at concentrations below 100 nM after derivatization with benzoin. nih.gov Ion-paired, reverse-phase HPLC is another effective technique, particularly for separating nucleotides and related compounds. nih.gov

Table 1: HPLC Methods for Guanidino Compound Analysis

| Technique | Derivatizing Agent | Detection Method | Key Features |

|---|---|---|---|

| Reversed-Phase HPLC | Ninhydrin (pre-column) | Fluorescence (Ex: 390 nm, Em: 470 nm) | High sensitivity, quantification limit ~20 µg/L. nih.gov |

| Reversed-Phase HPLC | Pyridoin (pre-column) | UV (228 nm) | Isocratic elution, reproducible results. tandfonline.comscispace.com |

| HPLC | Benzoin | Fluorimetric | Good precision and sensitivity, minimal sample handling. ut.ac.ir |

| LC-MS/MS | Benzoin | Mass Spectrometry | Selective and sensitive, quantifies below 100 nM. nih.gov |

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) offers high separation efficiency and is a cost-effective method for analyzing organic compounds. rsc.org However, guanidino compounds like this compound are non-volatile and cannot be directly analyzed by GC. oup.comrsc.org Therefore, pre-column derivatization is a mandatory step to convert them into volatile and thermally stable derivatives. oup.comrsc.org

A variety of derivatizing reagents have been explored, including glyoxal (B1671930), methylglyoxal (B44143), and combinations like hexafluoroacetylacetone (B74370) and ethyl chloroformate. oup.comrsc.orgrsc.orgresearchgate.net One method involves derivatization with glyoxal at a controlled pH, followed by separation on an HP-5 column and flame ionization detection (FID). oup.com This procedure allows for the separation of several guanidino compounds within a short run time. oup.com Another established method uses methylglyoxal and ethyl chloroformate for the derivatization of nine guanidino compounds, achieving separation in under 10.5 minutes on an HP-5 column. rsc.orgrsc.org This approach demonstrates good linearity and low detection limits, ranging from 0.014 to 0.027 µmol/L. rsc.orgrsc.org

The choice of derivatization agent and reaction conditions is critical for the success of GC analysis. For example, the reaction with glyoxal is typically performed at a neutral pH (around 7.5) to achieve maximum response. oup.com The resulting derivatives can then be extracted into an organic solvent for injection into the GC system. oup.com Despite the need for derivatization, GC-FID and GC-MS remain powerful tools for the quantitative analysis of this compound in various biological fluids. rsc.orgvulcanchem.comnih.gov

Table 2: GC Derivatization Strategies for Guanidino Compounds

| Derivatizing Agent(s) | Column | Detection | Key Findings |

|---|---|---|---|

| Glyoxal | HP-5 | FID | Linear calibration from 0.1–20.0 µmol/L; LOD 0.024–0.034 µmol/L. oup.com |

| Methylglyoxal and Ethyl Chloroformate | HP-5 | FID | Separation of 9 compounds in <10.5 min; LOD 0.014–0.027 µmol/L. rsc.orgrsc.org |

| Glyoxal and Ethyl Chloroformate | HP-5 | FID | LOD 0.014–0.024 µmol/L; repeatable with RSD < 1.9%. nih.gov |

Capillary Electrophoresis (CE) for Resolution of Guanidino Compounds

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of guanidino compounds. oup.comoup.com Its high efficiency and resolution make it suitable for analyzing complex mixtures. CE, particularly when coupled with mass spectrometry (CE-MS), provides a selective method for detecting amino acids and their derivatives in complex biological matrices. mdpi.comgoogle.com

Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been successfully used for the rapid determination of guanidino compounds. One method utilized benzoin as a derivatizing reagent and sodium dodecyl sulfate (B86663) (SDS) as the micellar medium in a sodium tetraborate buffer (pH 8.5), achieving the separation of seven guanidino compounds within six minutes. researchgate.net Chiral separation of amino acid derivatives can also be achieved using capillary electrophoresis with specific chiral selectors. medchemexpress.com

Spectroscopic and Diffractometric Characterization in Solid and Solution States

Spectroscopic techniques are indispensable for the structural elucidation of this compound. They provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a non-destructive means to probe the molecular structure of this compound. researchgate.netthermofisher.com These techniques provide a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. researchgate.net

FTIR Spectroscopy: FTIR spectra of this compound, typically obtained using a KBr wafer technique, reveal characteristic absorption bands for its key functional groups. vulcanchem.com The presence of the carboxylic acid, amine, and guanidine moieties can be confirmed by their respective vibrational frequencies. vulcanchem.com For instance, the guanidino group exhibits characteristic vibrations that can be identified in the FTIR spectrum. oup.com Analysis of related compounds shows that the C-C(=O)-O stretching vibrations are typically more intense than O-C-C vibrations. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly useful for studying aqueous solutions and can provide quantitative information. horiba.com The Raman spectrum of the guanidinium (B1211019) ion, which is part of the this compound structure, has been studied and its vibrational modes assigned. acs.orgasianjournalofphysics.com The technique has been used to quantitatively analyze aqueous solutions of guanidine hydrochloride, demonstrating a linear relationship between peak area and concentration. horiba.com Polarized Raman spectra of single crystals containing guanidinium ions have also been measured and correlated with X-ray diffraction data to provide detailed structural insights. nih.gov

Table 3: Key Vibrational Frequencies for Guanidino Compounds

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Guanidino Group | FTIR | 1611 (s), 1570 (w) | C=N stretching, N-H bending. oup.com |

| Carboxylic Acid | FTIR | ~1700-1725 | C=O stretching. |

| Amine Group | FTIR | ~3300-3500 | N-H stretching. |

| Methylene Group | FTIR | 1350-1150 | C-H stretching and deformation. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the definitive structural assignment of organic molecules, including this compound. vulcanchem.comthermofisher.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. rsc.orgmagritek.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. vulcanchem.com For a molecule like this compound, distinct signals would be expected for the protons on the α-carbon, the β-carbon, the methyl group, and the exchangeable protons of the amine, guanidinium, and carboxylic acid groups. uzh.ch The chemical shifts and coupling patterns are characteristic of the molecule's structure. uzh.ch

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. chemguide.co.uklibretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups. chemguide.co.uk For this compound, distinct peaks would be observed for the carbonyl carbon of the carboxylic acid, the carbon of the guanidinium group, the α-carbon, the β-carbon, and the methyl carbon. hmdb.ca The chemical shift values help to confirm the connectivity of the atoms within the molecule. For example, carbons in C=O groups typically appear at 160-185 ppm, while carbons in C-N bonds are found in different regions depending on their specific environment. chemguide.co.uk

Table 4: Expected NMR Chemical Shift Ranges for this compound

| Atom | NMR Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl Carbon | ¹³C | 160 - 185 | Characteristic of carboxylic acids and esters. chemguide.co.uk |

| Guanidinium Carbon | ¹³C | ~156-158 | Based on similar guanidino compounds. |

| α-Carbon | ¹³C | ~50-60 | Influenced by both the amino and carboxyl groups. |

| β-Carbon | ¹³C | ~30-40 | Adjacent to the guanidino group. |

| Methyl Carbon | ¹³C | 10 - 25 | Typical range for an R-CH₃ group. chemguide.co.uk |

| α-Proton | ¹H | ~3.5-4.5 | CH group adjacent to N and C=O. |

| β-Protons | ¹H | ~3.0-3.5 | CH₂ group adjacent to the guanidino group. |

X-ray Diffraction Studies of this compound Salts and Complexes

Studies on related guanidino compounds, such as the L-arginine analogue (S)-2-amino-3-guanidinopropanoic acid, demonstrate the power of SC-XRD in characterizing their salts. researchgate.netdntb.gov.ua The analysis of various salts (e.g., chlorides, bromides, iodides, and nitrates) reveals how different anions influence the conformation of the cation's functional groups—specifically the carboxyl and guanidinium groups—through extensive and complex hydrogen-bonding networks. researchgate.netiucr.org For instance, the interaction between the guanidinium group and a carboxylate group frequently results in a robust, charge-assisted hydrogen-bonding motif known as the R²₂(8) ring. rsc.orgmdpi.com This synthon is a recurring and predictable feature in the crystal engineering of guanidinium carboxylate systems.

The crystal structures of salts of (S)-2-amino-3-guanidinopropanoic acid have been determined, revealing how the cation's conformation is influenced by the counter-anion. For example, three isostructural dihalogen salts—(H₃AGP)Cl₂, (H₃AGP)Br₂, and (H₃AGP)I₂—were found to crystallize in the orthorhombic P2₁2₁2₁ space group. researchgate.netresearchgate.net In contrast, the monochloride salt of the same acid crystallizes in a different system, showcasing a significantly different arrangement where the guanidinium and carboxyl groups are much closer. researchgate.net These structural details are critical for understanding and predicting the physicochemical properties of these materials.

Advanced XRD experiments often involve varying temperature and pressure to investigate structural stability and potential phase transitions. researchgate.netiucr.org For example, single-crystal X-ray diffraction experiments conducted on salts of (S)-2-amino-3-guanidinopropanoic acid over a wide temperature range (84–400 K) have been used to confirm the absence of temperature-induced phase transitions in certain crystal forms. researchgate.net

The data obtained from XRD studies are typically presented in crystallographic information files (CIFs) and summarized in tables within research publications. These tables provide key parameters that define the crystal structure.

Table 1: Representative Crystallographic Data for Related Guanidino Acid Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |

|---|---|---|---|---|---|---|---|---|---|

| (H₃AGP)Cl₂ | C₄H₁₁N₃O₂²⁺·2Cl⁻ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | 4 | researchgate.netresearchgate.net |

| (H₃AGP)Br₂ | C₄H₁₁N₃O₂²⁺·2Br⁻ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | 4 | researchgate.netresearchgate.net |

| (H₃AGP)I₂ | C₄H₁₁N₃O₂²⁺·2I⁻ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | 4 | researchgate.netresearchgate.net |

| Zn(N₃)(Arg)₂·3H₂O | C₁₂H₃₄N₁₄O₇Zn | Monoclinic | P2₁ | 13.0283 | 15.2032 | 13.3633 | 114.3580 | 4 | mdpi.com |

| L-Arginine semi-oxalate | C₇H₁₅N₄O₄ | - | - | - | - | - | - | - | koreascience.kr |

Note: (H₃AGP) represents the dication of (S)-2-amino-3-guanidinopropanoic acid. 'a', 'b', 'c' are unit cell dimensions. 'β' is the unit cell angle for monoclinic systems. 'Z' is the number of formula units per unit cell. Specific unit cell parameters for the H₃AGP salts were not detailed in the abstract.

Furthermore, the study of polymorphs—different crystalline forms of the same compound—is crucial, as different polymorphs can exhibit distinct properties. For creatine (B1669601), a related guanidino acid, both powder and single-crystal XRD have been instrumental in identifying and characterizing its anhydrous and monohydrate polymorphs. acs.orgrsc.org These studies combine experimental diffraction data with computational crystal structure prediction (CSP) to solve and refine the structures of novel forms. acs.org This integrated approach highlights the advanced methodologies employed in the solid-state characterization of guanidino compounds.

Molecular Interactions and Biochemical Mechanisms of S 2 Guanidinopropanoic Acid

Elucidation of Specific Receptor Antagonism

(S)-2-Guanidinopropanoic acid, an analog of γ-aminobutyric acid (GABA), demonstrates notable antagonistic activity, particularly at ρ1 GABA C receptors. This section explores the specifics of this antagonism, its binding mechanisms, and the structural features governing its interaction with these receptors.

Antagonistic Activity at ρ1 GABAC Receptors

This compound has been identified as a potent antagonist of human ρ1 GABA C receptors. researchgate.netnih.gov In studies using Xenopus oocytes expressing these receptors, this compound exhibited an IC₅₀ value of 2.2 μM, making it one of the most potent antagonists among a series of tested guanidino analogs. researchgate.netnih.govpsu.edu The ρ1 GABA C receptor, a member of the ligand-gated ion channel family, is distinguished from GABA A and GABA B receptors by its unique pharmacological profile, including its insensitivity to the GABA A antagonist bicuculline (B1666979) and its sensitivity to (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA). wikipedia.orgbarrowneuro.org The antagonistic action of this compound at these receptors is significant due to the role of GABA C receptors in various physiological processes, including those in the retina. researchgate.netwikipedia.org

Competitive Binding Mechanisms at Ligand-Gated Ion Channels

Research indicates that this compound acts as a competitive antagonist at ρ1 GABA C receptors. researchgate.netnih.govpsu.edu This is evidenced by the parallel rightward shift observed in the GABA concentration-response curve in the presence of the compound, without a reduction in the maximum response. psu.eduresearchgate.net This competitive mechanism suggests that this compound binds to the same or an overlapping site as the endogenous agonist, GABA, on the receptor, thereby preventing GABA from binding and activating the channel. researchgate.netresearchgate.net The guanidino group of these analogs is thought to be functionally equivalent to the amino group of GABA, with an additional two-carbon extension. psu.edu

Table 1: Antagonistic Activity of Guanidino Analogs at ρ1 GABAC Receptors

| Compound | IC₅₀ (μM) | Apparent K_B (μM) | Antagonistic Activity |

|---|---|---|---|

| This compound | 2.2 | 3.0 | Competitive Antagonist |

| Guanidinoacetic acid | 5.4 | 7.75 | Competitive Antagonist |

| (±)-2-Guanidinopropanoic acid | 10.3 | 11.5 | Competitive Antagonist |

| (S)-2-Guanidinobutyric acid | 14.8 | 15.1 | Competitive Antagonist |

Data sourced from studies on human ρ1 GABA C receptors expressed in Xenopus oocytes. researchgate.netpsu.eduresearchgate.net

Structure-Activity Relationship (SAR) Profiling for Receptor Interactions

The structure of this compound is critical to its antagonistic activity at ρ1 GABA C receptors. Structure-activity relationship (SAR) studies have revealed several key features:

Distance between functional groups: The distance between the carboxyl carbon and the terminal nitrogen of the guanidino group is a crucial determinant of activity. Analogs with different spacer lengths, such as those based on β-alanine and GABA, show reduced activity. researchgate.netnih.gov

Substitution at the C2-position: The presence of a methyl group at the C2 position in this compound is tolerated and results in potent antagonism. However, increasing the size of the alkyl substituent at this position generally leads to a decrease in activity, suggesting that steric hindrance within the binding pocket can negatively impact binding. researchgate.netnih.govpsu.edu For instance, substituting the C2-position of guanidinoacetic acid with larger groups like ethyl or isopropyl significantly diminishes antagonistic activity, indicating a small binding pocket. psu.edu

Stereochemistry: Stereoisomers can exhibit different pharmacological effects at GABA C receptors. psu.edu The (S)-enantiomer of 2-guanidinopropanoic acid is a more potent antagonist than the racemic mixture, highlighting the stereoselectivity of the receptor's binding site. psu.eduresearchgate.net

These SAR findings contribute to a more detailed understanding of the pharmacophore required for potent and selective antagonism at ρ1 GABA C receptors, aiding in the design of novel therapeutic agents. researchgate.netnih.gov

General Interactions with Proteins and Enzymes

Beyond its specific interactions with GABA receptors, this compound can also engage in more general interactions with other proteins and enzymes, influencing their structure and function.

Mechanisms of Protein Complex Formation

As an amino acid derivative, this compound possesses functional groups—the guanidinium (B1211019) and carboxyl groups—that can participate in various non-covalent interactions to form complexes with proteins. medchemexpress.com The positively charged guanidinium group can form strong salt bridges and hydrogen bonds with negatively charged residues like aspartate and glutamate (B1630785) on a protein's surface. The carboxylate group can similarly interact with positively charged residues such as lysine (B10760008) and arginine. acs.org

In the context of prebiotic chemistry, studies on the oligomerization of amino acids have shown that cationic amino acids can form depsipeptides, which contain both ester and amide linkages, through dry-down reactions with hydroxy acids. pnas.org While these studies did not specifically use this compound, they illustrate the potential for its amino and carboxyl groups to participate in polymerization and complex formation. pnas.org Furthermore, the guanidino side chain can influence the secondary structure of peptides, although its effects can be context-dependent. For example, in certain peptide models, arginine analogues, including (S)-2-amino-3-guanidinopropionic acid, were found to be unfavorable for N-capping of helices. frontiersin.org

Role in Enzyme Stability and Activity Modulation

The interaction of guanidinium compounds with enzymes can lead to modulation of their stability and activity. For instance, β-guanidinopropionic acid (β-GPA), a structural isomer of this compound, is known to be a competitive inhibitor of creatine (B1669601) transport and an inefficient substrate for creatine kinase. nih.govmicropublication.org This interaction leads to significant shifts in cellular energy metabolism. nih.govresearchgate.net Chronic administration of β-GPA depletes intracellular phosphocreatine (B42189) levels, causing a shift from glycolytic to more oxidative metabolism in tissues like skeletal muscle. nih.gov

While direct studies on the effect of this compound on a wide range of enzymes are limited, its structural similarity to other guanidino compounds suggests it could act as a modulator for certain enzymes. For example, in the development of furin inhibitors, the inclusion of a basic amino acid like 2-amino-3-guanidinopropionic acid at specific positions in a peptide sequence was explored, indicating its potential role in enzyme-inhibitor binding. acs.org The guanidinium group's ability to form strong interactions can be leveraged to design potent and specific enzyme inhibitors. acs.org

Ionic Interactions Mediated by the Guanidino Group

The guanidino group of this compound is a key determinant of its molecular interactions. Due to its high basicity, this group is protonated and carries a positive charge at physiological pH, enabling it to engage in strong ionic interactions, such as salt bridges and hydrogen bonds. These interactions are fundamental to its behavior in both crystalline states and biological systems.

In solid-state crystal structures, the guanidino group is a primary participant in forming complex hydrogen-bonding networks. intibs.pl Studies of various salts of (S)-2-amino-3-guanidinopropanoic acid reveal that the protonated guanidyl and amine groups are the main drivers of interaction, forming extensive hydrogen bonds with the anions present in the crystal lattice. intibs.plresearchgate.net The complexity and patterns of these hydrogen-bonding networks are crucial for the stability and physicochemical properties of the crystals. researchgate.netresearchgate.net For instance, in the monochloride salt, the guanidinium and carboxyl groups are observed to be significantly closer to each other compared to their arrangement in dihalogen salts, influencing the crystal's properties. researchgate.net

The interaction of this compound with protein targets is also heavily mediated by its functional groups, though the role of the guanidino group can vary significantly depending on the specific protein. In its interaction with human arginase I (HAI), a binuclear manganese metalloenzyme, the compound acts as a poor inhibitor. nih.govebi.ac.uk X-ray crystallography studies show that recognition in the enzyme's active site is dominated by hydrogen bonds formed by the α-carboxylate and α-amino groups. nih.govebi.ac.uk Crucially, the guanidinium group does not interact directly with the metal ions in the active site, a notable difference from the enzyme's natural substrate, L-arginine. nih.govebi.ac.ukebi.ac.uk However, an indirect interaction is observed where a water molecule, which accepts a hydrogen bond from the α-amino group, also forms a hydrogen bond with the Nγ—H group of the guanidino side chain. nih.gov

In contrast, the guanidino group plays a more direct and critical role in the compound's interaction with certain receptors. Research on human ρ1 gamma-aminobutyric acid (GABA) C receptors has identified this compound as a potent competitive antagonist. researchgate.net Its effectiveness highlights the importance of the spatial relationship between the charged centers; studies indicate that the distance between the terminal nitrogen of the guanidino group and the carboxyl carbon is a critical factor for activity at this receptor. researchgate.net This suggests that the guanidino group engages in specific ionic interactions within the GABA binding site, thereby blocking the receptor's activation. researchgate.net

Furthermore, when incorporated into peptides, the cationic guanidino group of (S)-2-amino-3-guanidinopropionic acid (Agp) can interact ionically with negatively charged molecules like nucleic acids. ebi.ac.ukebi.ac.uk Oligomers containing Agp have been shown to stabilize RNA/RNA duplexes, an effect attributed to the electrostatic interactions between the positively charged guanidino side chains and the anionic phosphate (B84403) backbone of the RNA. ebi.ac.uk Peptides with shorter guanidino side chains, such as those with Agp, demonstrate a greater selectivity for stabilizing RNA duplexes over DNA duplexes. ebi.ac.ukebi.ac.uk

Table 1: Summary of Ionic Interactions Involving the Guanidino Group

| Interacting Environment | Partner Molecule/Group | Type of Interaction | Research Finding | Citation |

| Crystal Lattice | Anions (e.g., Cl⁻, Br⁻, I⁻), Carboxylate groups | Hydrogen Bonding, Ionic Bonds | Forms complex hydrogen bond networks that stabilize the crystal structure. | intibs.plresearchgate.netresearchgate.netresearchgate.net |

| Human Arginase I | Water Molecule (in active site) | Water-mediated Hydrogen Bond | Does not interact directly with metal cofactors; engages in indirect, water-mediated hydrogen bonds. | nih.gov |

| ρ1 GABAC Receptor | Receptor Binding Site | Competitive Ionic Interaction | Acts as a competitive antagonist; distance between guanidino and carboxyl groups is critical for binding. | researchgate.netresearchgate.net |

| RNA Duplex | Phosphate Backbone | Electrostatic Interaction | Cationic guanidino group stabilizes the RNA duplex by interacting with the anionic phosphate groups. | ebi.ac.ukebi.ac.uk |

Table 2: Antagonistic Activity of this compound at ρ1 GABAC Receptors

| Compound | Receptor Target | Activity Type | Potency (IC₅₀) | Key Structural Feature for Activity | Citation |

| This compound | Human ρ1 GABAC | Competitive Antagonist | 2.2 μM | The distance between the carboxyl and guanidino groups is critical for activity. | researchgate.net |

| Guanidinoacetic acid | Human ρ1 GABAC | Competitive Antagonist | 5.4 μM | Shorter distance between functional groups compared to β-alanine and GABA analogues. | researchgate.net |

Theoretical and Computational Chemistry Studies of S 2 Guanidinopropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. jocpr.comnorthwestern.edu Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation (MP2) theory are employed to solve the electronic Schrödinger equation, providing insights into molecular geometry, stability, and reactivity. jocpr.comnih.gov

For (S)-2-Guanidinopropanoic acid and its derivatives, quantum chemical calculations have been instrumental. For instance, in the study of its isostructural salts, DFT calculations using the B3LYP method with a 6-311G basis set have been used to optimize the molecular geometry and calculate energies. researchgate.net Such calculations help in understanding the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, these computational methods allow for the calculation of various chemical reactivity descriptors, which predict the most likely sites for electrophilic and nucleophilic attacks. researchgate.net By mapping properties like the molecular electrostatic potential onto the electron density surface, researchers can visualize the charge distribution and identify regions prone to interaction with other molecules. researchgate.net

Table 1: Examples of Quantum Chemical Methods and Their Applications

| Computational Method | Basis Set | Properties Calculated | Relevance |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, HOMO-LUMO energies, chemical reactivity descriptors. researchgate.net | Provides insights into the electronic structure, stability, and reactive sites of the molecule. jocpr.comresearchgate.net |

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govscholarsresearchlibrary.com These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. nih.gov

This compound has been identified as a competitive antagonist at human ρ1 GABAC receptors. psu.edu Molecular docking studies on related guanidino acids have provided insights into the binding at these receptors. psu.edu Docking simulations place the ligand into the binding site of the receptor and score the different poses based on the calculated binding affinity. nih.gov These studies have shown that for GABAC receptor antagonists, the size and stereochemistry of the molecule are critical. For instance, the presence of a guanidino function can create larger molecules that may interfere with the conformational changes required for receptor activation (agonist activity), thus leading to antagonist behavior. psu.edu In some cases, only the (S)-isomer shows activity, suggesting that substituents in the D-configuration may hinder binding to the receptor pocket. psu.edu

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-receptor complex over time. nih.govuu.nl MD simulations provide a dynamic view of the interactions, revealing conformational changes in both the ligand and the receptor upon binding. frontiersin.orgmdpi.com These simulations can validate the binding poses predicted by docking and provide a more detailed understanding of the key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. uu.nl

Table 2: Key Findings from Docking and MD Simulations of Related Compounds

| Compound/Analog | Receptor Target | Key Finding | Reference |

|---|---|---|---|

| This compound | GABAC receptor | Identified as a competitive antagonist with an IC50 of 2.2 μM. psu.edu | psu.edu |

| Guanidinoacetic acid | GABAC receptor | Competitive antagonist, indicating the importance of the guanidino group for activity. psu.edu | psu.edu |

| (R)- and (S)-4-amino-2-methyl-butyric acid | GABAC receptor | Stereoisomers exhibit opposite effects; the (S)-isomer is an agonist, while the (R)-isomer is an antagonist, highlighting the role of steric interactions. psu.edu | psu.edu |

Conformational Analysis and Intermolecular Interactions (Hydrogen Bonding Networks)

The three-dimensional conformation of this compound and its interactions with surrounding molecules are crucial for its physical and biological properties. Conformational analysis and the study of intermolecular interactions, particularly hydrogen bonding, are essential for understanding its behavior in the solid state and in solution.

Crystal structure analyses of various salts of (S)-2-amino-3-guanidinopropanoic acid have revealed complex and extensive hydrogen bonding networks. researchgate.netresearchgate.net In the solid state, these compounds often crystallize in non-centrosymmetric space groups, a prerequisite for properties like second-harmonic generation (SHG). acs.org For example, the hydrochloride salt, (HAmGP)Cl, crystallizes in the P21 space group and forms a three-dimensional hydrogen-bonded network. acs.orgacs.org

The conformation of the (S)-2-amino-3-guanidinopropanoic acid cation can vary significantly depending on the counter-ion it forms a salt with. researchgate.netacs.org These conformational differences primarily involve the relative arrangement of the terminal guanidinium (B1211019) and carboxyl groups. researchgate.net The hydrogen bonds in these crystal structures are the most significant intermolecular interactions, often involving the protonated amine and guanidyl groups donating hydrogen bonds to the carboxylate groups and the counter-ions. researchgate.net A graph-set approach is often used to systematically describe the intricate patterns of these hydrogen bonds. researchgate.net Studies on the related 3-guanidinopropanoic acid have also highlighted the importance of solvent and pH in determining conformational preferences and the formation of intramolecular hydrogen bonds. acs.org

Table 3: Crystallographic and Hydrogen Bonding Data for a Salt of this compound

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| (HAmGP)Cl | Monoclinic | P21 | 3D hydrogen-bonded network, N-H···Cl interactions. acs.org | acs.orgacs.org |

| (H3AGP)Cl2 | Orthorhombic | P212121 | Complex hydrogen bonding network involving N-H···anion interactions. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| (H3AGP)Br2 | Orthorhombic | P212121 | Isostructural with the chloride salt, similar hydrogen bonding patterns. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, allow for the prediction of various spectroscopic properties of molecules. jocpr.com These theoretical predictions are invaluable for interpreting and assigning experimental spectra, such as infrared (IR) and Raman spectra.

For the isostructural salts of (S)-2-amino-3-guanidinopropanoic acid, theoretical calculations have been performed to aid in the interpretation of their vibrational spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies and normal modes of the molecule, researchers can assign the experimentally observed bands in the IR and Raman spectra to specific molecular vibrations, such as stretching, bending, and torsional modes of the functional groups. researchgate.net This process is often aided by a potential energy distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. researchgate.net

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov Comparing the calculated spectra with experimental data provides a rigorous test of the computational model and can lead to a detailed understanding of the molecule's vibrational dynamics. researchgate.net This synergy between theoretical calculations and experimental spectroscopy is a powerful approach for the structural characterization of complex molecules like this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-arginine |

| (S)-2-amino-3-guanidinopropanoic acid |

| (HAmGP)Cl ((S)-2-amino-3-guanidinopropanoic acid monochloride) |

| (H3AGP)Cl2 ((S)-2-amino-3-guanidinopropanoic acid dichloride) |

| (H3AGP)Br2 |

| (H3AGP)I2 |

| Guanidinoacetic acid |

| (R)-4-amino-2-methyl-butyric acid |

| (S)-4-amino-2-methyl-butyric acid |

| 3-guanidinopropanoic acid |

Applications of S 2 Guanidinopropanoic Acid As a Research Tool in Biochemistry and Molecular Biology

Utilization in Protein Purification Methodologies

The purification of proteins is a fundamental process in biochemical research, and affinity chromatography is a powerful technique for isolating a specific protein from a complex mixture. bio-rad.comthermofisher.com (S)-2-Guanidinopropanoic acid, often in its hydrochloride salt form (L-2-Amino-3-guanidinopropionic acid hydrochloride), is utilized as a component in wash solutions during affinity chromatography, particularly in the purification of antibodies. researchgate.netgoogle.comgoogle.com

In this context, it functions as an arginine derivative. google.comgoogle.com Arginine and its derivatives are effective agents for washing affinity chromatography matrices, such as Protein A columns, to remove impurities before the final elution of the target protein. acs.orgnih.govresearchgate.netnih.gov These impurities can include host cell proteins (HCPs) and product-related variants like high molecular weight (HMW) and low molecular weight (LMW) species. google.com The use of wash solutions containing arginine derivatives like this compound can significantly enhance the purity of the final protein product. nih.gov For example, a method utilizing a wash solution with an arginine derivative at a pH greater than 8.0 has been shown to be effective in removing HMW and LMW species and HCPs, leading to a high-purity yield of the target protein. researchgate.net The mechanism involves the guanidinium (B1211019) group, which can disrupt nonspecific interactions that cause impurities to bind to the column or the target protein, thus facilitating their removal. acs.orgresearchgate.net

Table 1: Role of Arginine Derivatives in Affinity Chromatography

| Application | Compound Used | Purpose | Mechanism of Action |

|---|---|---|---|

| Antibody Purification | L-2-Amino-3-guanidinopropionic acid hydrochloride | Removal of impurities (HCPs, HMW/LMW species) from Protein A columns. researchgate.netgoogle.com | Acts as an arginine derivative to disrupt non-specific binding and facilitate the washing away of contaminants. acs.orgnih.gov |

| General Protein Elution | Arginine, Acetyl-arginine, Agmatine | Enhance recovery of monomeric antibodies and other proteins. nih.gov | Facilitates dissociation of the antibody-protein A complex and inhibits aggregation of eluted proteins. acs.orgnih.gov |

Application in Studies of Enzyme Stabilization and Folding

The stability of enzymes is critical for their function and for their storage as reagents. modernpoultry.media Arginine and its derivatives have been identified as effective stabilizers for enzymes, particularly those that manipulate polynucleotides, such as polymerases. google.comgoogleapis.com this compound is listed among these stabilizing arginine derivatives. google.comgoogleapis.com The inclusion of these compounds in storage solutions can dramatically increase the longevity of enzyme activity, with some solutions providing stability for at least nine times longer than controls lacking the derivative. google.com This stabilizing effect is observed in the presence or absence of detergents and is crucial for developing robust reagents for molecular diagnostics and research, potentially enabling cold-chain-free storage of enzymes like Pfu polymerase. researchgate.netgoogle.combiorxiv.orgbiorxiv.org

The stabilizing properties of the guanidinium group are also relevant to the study of protein folding. nih.gov Guanidinium hydrochloride (GuHCl) is a well-known denaturant at high concentrations, causing proteins to unfold. wikipedia.orgresearchgate.net However, at lower concentrations, the guanidinium ion can exhibit a stabilizing effect on certain proteins by binding specifically to their folded structure. nih.gov It has been shown to mimic interactions mediated by the guanidino group of arginine, a key residue in many protein-protein interaction sites. uni-regensburg.denih.gov Studies on the Fyn SH3 domain, for instance, revealed that GuHCl stabilizes the protein by decreasing its unfolding rate, suggesting a specific interaction with the native state. nih.gov This contrasts with the stabilizing effect of simple salts like NaCl, which primarily accelerate the folding rate. nih.gov The use of this compound and other guanidinium compounds allows researchers to probe the energetic contributions of specific arginine-like interactions to protein stability and folding pathways. nih.govnih.gov

Table 2: Effect of Guanidinium Compounds on Protein Stability

| Compound | Concentration | Effect on Protein | Studied Protein/Enzyme |

|---|---|---|---|

| Arginine Derivatives (incl. This compound) | 0.01-5 M | Increases storage stability of polymerases. google.comgoogleapis.com | DNA Polymerases. google.com |

| Guanidinium Hydrochloride (GuHCl) | Low (millimolar) | Stabilizes native state by decreasing the unfolding rate. nih.gov | Fyn SH3 domain. nih.gov |

| Guanidinium Hydrochloride (GuHCl) | High (e.g., 6 M) | Acts as a strong denaturant, causing unfolding. wikipedia.org | General proteins. wikipedia.org |

Development as a Molecular Probe for Receptor Biology

Molecular probes are essential tools for investigating the structure, function, and ligand-binding properties of biological receptors. medchemexpress.comgoogle.com this compound has been utilized as a molecular probe in the study of GABAC receptors. researchgate.netnih.gov Research on human ρ1 GABAC receptors expressed in Xenopus oocytes identified this compound as a potent and competitive antagonist. researchgate.netnih.gov

In these studies, a series of guanidino analogs were evaluated to understand the structure-activity relationships for this class of receptors. This compound, with an IC50 value of 2.2 µM, was the most potent antagonist among the tested compounds, highlighting the importance of the specific distance between the guanidino group and the carboxylic acid for receptor activity. researchgate.netnih.gov The antagonist activity of these guanidino acids helps to delineate the binding pocket of the GABAC receptor and provides a chemical scaffold for the development of more selective therapeutic agents for conditions where these receptors play a role, such as memory-related disorders. researchgate.netnih.gov The use of such probes provides critical data for building pharmacophore models and understanding the molecular basis of agonist and antagonist actions at the receptor. researchgate.net

Table 3: Activity of Guanidino Compounds at ρ1 GABAC Receptors

| Compound | Activity | Potency (IC50) | Significance |

|---|---|---|---|

| This compound | Competitive Antagonist. researchgate.netnih.gov | 2.2 µM. researchgate.netnih.gov | Most potent antagonist tested, defining key structural requirements for binding. researchgate.net |

| Guanidinoacetic acid | Competitive Antagonist. researchgate.netnih.gov | 5.4 µM. researchgate.netnih.gov | Demonstrates the importance of the guanidino-acid moiety for activity. researchgate.net |

| Beta-alanine and GABA guanidino analogs | Reduced Activity. researchgate.netnih.gov | N/A | Indicates that the distance between functional groups is critical for receptor interaction. researchgate.net |

Precursor in Synthetic Chemistry for Novel Biochemical Probes

In addition to its direct use as a probe, this compound serves as a valuable precursor or building block in the synthetic chemistry of more complex biochemical probes and inhibitors. researchgate.netnih.gov Its structure as an unnatural amino acid allows for its incorporation into peptides, conferring specific properties related to its guanidinium side chain. researchgate.netresearchgate.net

A notable example is its use in the combinatorial development of peptidic inhibitors for furin, a proprotein convertase enzyme. google.com In this research, (S)-2-amino-3-guanidinopropionic acid (abbreviated as Agp) was incorporated into peptide libraries to explore the structural requirements for potent enzyme inhibition. google.com The synthesis of peptides containing arginine analogs like Agp is crucial for studying how modifications to the guanidinium side chain's length and placement affect biological activity, such as peptide stability and helical structure formation. researchgate.net The ability to synthesize peptides containing this compound, often requiring specific solid-phase synthesis strategies, enables the creation of novel molecules designed to probe enzyme active sites or receptor binding domains with high specificity. researchgate.netsigmaaldrich.comsigmaaldrich.com

Future Directions and Emerging Research Avenues

Exploration of Additional Receptor and Enzyme Targets

While (S)-2-Guanidinopropanoic acid has been identified as a competitive antagonist at human ρ1 GABAC receptors, with an IC50 of 2.2 μM, the full spectrum of its biological targets remains an active area of investigation. psu.eduresearchgate.net The structural similarity of this compound to endogenous molecules like L-arginine suggests a broader potential for interaction with various receptors and enzymes.

Future research will likely pursue the following:

Nitric Oxide Synthase (NOS) Isoforms: L-arginine is the substrate for NOS, and various N-omega-monosubstituted L-arginine analogs are known inhibitors. nih.gov Investigating whether this compound or its derivatives can modulate the activity of different NOS isoforms is a logical next step. This could uncover potential roles in vascular function and neurotransmission.

Creatine (B1669601) Transporter (SLC6A8): The creatine analog β-guanidinopropionic acid (GPA) is a known competitive inhibitor of the creatine transporter. nih.govmdpi.comsigmaaldrich.com Given the structural relationship, exploring the interaction of this compound with SLC6A8 is warranted. Inhibition of this transporter can impact cellular bioenergetics, a mechanism relevant in metabolic disorders and cancer. mdpi.com

Protein Arginine Methyltransferases (PRMTs): PRMTs catalyze the transfer of methyl groups to arginine residues in proteins, a critical post-translational modification regulating numerous cellular processes. rsc.org The development of arginine analogs to study these enzymes is an active field. rsc.orgresearchgate.net Future studies could design and test this compound-based probes to explore their potential as specific inhibitors or substrates for PRMTs, which could help elucidate the function of arginine methylation in health and disease. rsc.org

Other Amino Acid Transporters: Beyond the creatine transporter, various transport systems are responsible for the cellular uptake of arginine and related amino acids. nih.gov Characterizing the interaction of this compound with transporters like system y+ could reveal its pharmacokinetic profile and potential for augmenting the effects of other drugs by competing for cellular uptake. nih.gov

A study on guanidino analogs related to glycine (B1666218), β-alanine, and taurine (B1682933) at human ρ1 GABAC receptors provided the following key findings:

| Compound | Activity at ρ1 GABAC Receptor | IC50 (μM) |

| This compound | Competitive Antagonist | 2.2 psu.edu |

| Guanidinoacetic acid | Competitive Antagonist | 5.4 psu.edu |

| (S)-2-Guanidino butyric acid | Antagonist | - |

| (Z)-3-[(Aminoiminomethyl)thio] prop-2-enoic acid (ZAPA) | Antagonist | - |

Data sourced from Chebib et al., 2009. psu.edu

Advanced Synthetic Strategies for Enhanced Chiral Control and Analog Diversity

The specific stereochemistry of this compound is crucial for its biological activity, as demonstrated by the differential effects of stereoisomers at GABAC receptors. psu.edu Therefore, developing advanced synthetic methods that provide precise chiral control and allow for the creation of diverse analogs is a high priority for future research.

Key areas of focus include:

Asymmetric Catalysis: The use of chiral guanidines as organocatalysts has proven effective in a variety of asymmetric transformations. researchgate.netajchem-b.com Future strategies could involve the application of transition metal catalysts (e.g., Rhodium, Iridium) combined with chiral ligands to achieve highly enantioselective synthesis of this compound precursors. ajchem-b.com This approach offers the potential for high efficiency and stereoselectivity in creating complex chiral molecules. researchgate.netajchem-b.com

Chiral Auxiliaries and Building Blocks: The design of novel chiral auxiliaries attached to the guanidinyl nitrogens can guide the stereochemical outcome of synthetic reactions. jst.go.jp Furthermore, the asymmetric synthesis of chiral glycinate (B8599266) derivatives can provide versatile building blocks that already contain the required stereocenter, which can then be elaborated into the final guanidino acid structure. mountainscholar.org

Enzymatic and Chemo-enzymatic Synthesis: Leveraging the specificity of enzymes could provide a green and highly selective route to this compound and its analogs. Biocatalytic approaches could offer unparalleled control over chirality, avoiding the need for complex purification steps to separate enantiomers.

Combinatorial and Solid-Phase Synthesis: To explore the structure-activity relationship (SAR) extensively, high-throughput synthesis of analog libraries is necessary. Adapting solid-phase peptide synthesis (SPPS) methodologies, which have been used to create peptides containing arginine analogs, could facilitate the rapid generation of a diverse set of this compound derivatives with modifications at the carboxyl group, the amino group, or the guanidino moiety. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single target and understand the broader physiological impact of this compound, the integration of multi-omics data is essential. This systems-biology approach can uncover novel pathways and networks affected by the compound. google.com

Future research avenues include:

Metabolomics: Untargeted metabolomic profiling can reveal global changes in the metabolome following administration of this compound. This can identify alterations in related pathways, such as arginine and proline metabolism or glycine and serine metabolism, as seen with guanidinoacetic acid. nih.govmedrxiv.org Such studies have been used to identify potential new biomarkers for various conditions. bohrium.comresearchgate.net

Proteomics and Transcriptomics: Analyzing changes in protein and gene expression will provide a comprehensive view of the cellular response. This can identify which enzymes, receptors, and signaling proteins are up- or down-regulated, offering clues to the compound's mechanism of action. google.comnih.gov For example, multi-omics analyses have linked guanidinoacetic acid to the modulation of genes involved in inflammatory responses. medrxiv.org

Integrated Network Analysis: The true power of this approach lies in integrating data from transcriptomics, proteomics, and metabolomics. google.com This allows for the construction of comprehensive molecular interaction networks, revealing how perturbations in one area, such as a specific metabolic pathway, cascade through the entire biological system. This can help to understand the compound's effects on complex processes like immune function or neuro-regulation, which have been linked to arginine metabolism. nih.gov

A multi-omics study on pediatric asthma demonstrated the power of this integrated approach by identifying metabolites associated with a large number of gene expression changes related to total IgE levels.

| Metabolite Hubs | Associated Pathways |

| Glycine | Glycine, serine, and threonine metabolism |

| Guanidinoacetic acid (GAA) | Arginine and proline metabolism |

Data sourced from Croteau-Chonka et al., 2024. medrxiv.org

Development of Novel Analytical Platforms for High-Throughput Screening

The discovery of new biological roles and the development of diverse analogs of this compound necessitate parallel advancements in analytical technology. Future efforts will focus on creating novel platforms for rapid and sensitive detection, quantification, and screening.

Key developments are expected in:

Advanced Chromatography-Mass Spectrometry: While methods like LC-MS/MS and GC-MS are standard for analyzing guanidino compounds vulcanchem.comrsc.org, future work will focus on improving throughput and sensitivity. This includes the development of novel derivatization reagents, such as furoin (B1674284) and benzoin (B196080) analogues, which react with the guanidino group to form highly fluorescent adducts, enabling detection at femtomole levels. nih.gov The use of isotope-labeled internal standards is also crucial for achieving highly accurate quantification in complex biological matrices. nih.gov

High-Throughput Screening (HTS) Assays: To screen large libraries of this compound analogs for activity at various targets, robust HTS assays are needed. This could involve cell-based reporter assays, where the activation of a target receptor triggers a measurable signal (e.g., fluorescence). The development of such platforms is crucial for efficient drug discovery. researchgate.netacs.org

Capillary Electrophoresis and Ion Mobility Spectrometry: Techniques like micellar electrokinetic capillary chromatography (MEKC) offer rapid separation of multiple guanidino compounds within minutes. researchgate.net Coupling these separation techniques with mass spectrometry, particularly drift tube ion mobility spectrometry (DTIMS), can provide an additional dimension of separation and characterization, enhancing the ability to analyze complex mixtures and identify novel metabolites. scispace.com

The following table summarizes the limits of detection (LODs) for various guanidino compounds using different analytical methods, highlighting the ongoing improvements in analytical sensitivity.

| Analytical Method | Derivatizing Reagent | LODs (μmol/L) |

| HPLC-UV | Pyridoin | 0.039–0.070 scispace.com |

| GC-FID | Glyoxal (B1671930) and Ethyl Chloroformate | 0.014–0.024 researchgate.net |

| GC-FID | Methylglyoxal (B44143) and Ethyl Chloroformate | 0.014–0.027 rsc.org |

| LC-Fluorescence | Furoin | 7 to 25 fmol (absolute) nih.gov |

Q & A

Q. How can researchers formulate testable hypotheses about its role in rare diseases with limited prior data?

- Methodological Answer : Leverage multi-omics databases (e.g., GTEx, ClinVar) to identify gene co-expression networks or pathogenic variants linked to guanidino metabolism. Use pathway enrichment analysis (e.g., KEGG, Reactome) to prioritize mechanistic hypotheses. Validate in patient-derived iPSC models .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.